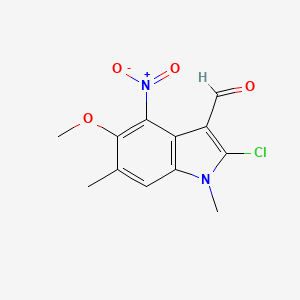![molecular formula C85H64N2 B13996316 7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)
7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine is a complex organic molecule. It is characterized by its intricate structure, which includes multiple spiro and fluorene units, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the fluorene and spiroindene units. Common synthetic routes include:
Friedel-Crafts Alkylation: This reaction is often used to introduce the dimethyl groups onto the fluorene core.
Heck Reaction: This palladium-catalyzed coupling reaction is employed to form the ethenyl linkages between the fluorene units.
N-Phenylanilino Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above reactions, with optimizations for yield and purity. This includes the use of high-pressure reactors for the Heck reaction and continuous flow systems for the Friedel-Crafts alkylation.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the double bonds in the ethenyl linkages, converting them to single bonds.
Substitution: The N-phenylanilino group can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Various functionalized derivatives
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on its structural features:
Molecular Targets: The compound can interact with various biological targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking.
Pathways Involved: In biological systems, it may influence signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethylfluorene: Shares the fluorene core but lacks the complex spiro and N-phenylanilino groups.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: Similar in having dimethyl groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine lies in its intricate structure, which imparts unique electronic and photophysical properties, making it highly valuable in advanced material science and biomedical research .
Propriétés
Formule moléculaire |
C85H64N2 |
|---|---|
Poids moléculaire |
1113.4 g/mol |
Nom IUPAC |
7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine |
InChI |
InChI=1S/C85H64N2/c1-83(2)77-51-57(31-33-59-37-43-71-73-45-39-67(86(63-21-7-3-8-22-63)64-23-9-4-10-24-64)55-81(73)84(79(71)53-59)49-47-61-19-15-17-29-75(61)84)35-41-69(77)70-42-36-58(52-78(70)83)32-34-60-38-44-72-74-46-40-68(87(65-25-11-5-12-26-65)66-27-13-6-14-28-66)56-82(74)85(80(72)54-60)50-48-62-20-16-18-30-76(62)85/h3-46,51-56H,47-50H2,1-2H3 |
Clé InChI |
BEIXZXYMFJMKJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C=CC3=CC4=C(C=C3)C5=C(C46CCC7=CC=CC=C67)C=C(C=C5)N(C8=CC=CC=C8)C9=CC=CC=C9)C2=C1C=C(C=C2)C=CC1=CC2=C(C=C1)C1=C(C22CCC3=CC=CC=C23)C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)


![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)



![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)


![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)

